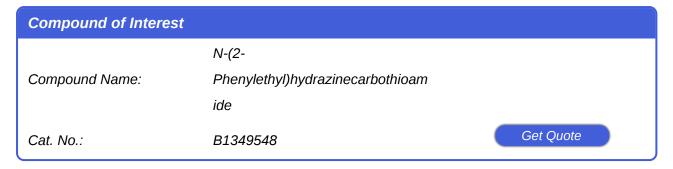


Unraveling the Molecular Mechanisms of N-(2-Phenylethyl)hydrazinecarbothioamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for **N-(2-Phenylethyl)hydrazinecarbothioamide** is limited in publicly available literature. This guide provides an in-depth analysis based on the well-documented activities of its chemical class, hydrazinecarbothioamides and thiosemicarbazones, to infer its putative mechanisms of action. All quantitative data and experimental protocols are derived from studies on closely related analogs.

Introduction

N-(2-Phenylethyl)hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds, which are recognized for their versatile chemical reactivity and broad spectrum of biological activities.[1] The core structure, featuring a phenylethyl group, a hydrazine linker, and a carbothioamide moiety, provides a scaffold for diverse biological interactions.[1] The phenethylamine skeleton is a key component in many neuroactive compounds, and the hydrazinecarbothioamide group is a critical pharmacophore in many biologically active molecules.[1] This guide synthesizes the current understanding of related compounds to propose the likely molecular targets and mechanisms of action for **N-(2-**

Phenylethyl)hydrazinecarbothioamide.



Core Putative Mechanisms of Action

The biological activity of hydrazinecarbothioamides is largely attributed to the thiosemicarbazone linkage (-NH-CS-NH-).[1] These compounds are known to exert their effects through several mechanisms, including enzyme inhibition, antioxidant activity, and antimicrobial actions.

Enzyme Inhibition

The structural features of **N-(2-Phenylethyl)hydrazinecarbothioamide**, particularly the thiosemicarbazide moiety, suggest its potential to interact with and inhibit various enzymes, especially metalloenzymes.[1]

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.[2] Several thiosemicarbazone derivatives have demonstrated potent tyrosinase inhibitory activity.[2][3] The proposed mechanism involves the chelation of copper ions within the enzyme's active site by the thiosemicarbazide group.[2]

Tubulin Polymerization Inhibition: Some thiosemicarbazones have been shown to inhibit the polymerization of tubulin, a critical process in cell division.[4] This disruption of microtubule formation can lead to cell cycle arrest and apoptosis, highlighting a potential anticancer mechanism.[4]

Antioxidant Activity

Many hydrazinecarbothioamide derivatives have been reported to possess antioxidant properties.[5] The mechanism is believed to involve the donation of a hydrogen atom from the NH groups to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. [5]

Antimicrobial and Antifungal Activity

The thiosemicarbazide scaffold is present in numerous compounds investigated for their antimicrobial properties.[1] While specific mechanisms are not fully elucidated for this class, potential actions include disruption of the fungal cell membrane and chelation of metal ions essential for microbial growth.[1] Some studies on hydrazinecarbothioamides have shown promising activity against various bacterial and fungal strains.[6][7][8]



Quantitative Data on Analogous Compounds

The following tables summarize the biological activity of compounds structurally related to N-(2-Phenylethyl)hydrazinecarbothioamide.

Table 1: Tyrosinase Inhibitory Activity of Substituted Thiosemicarbazones

Compound	Substituent	IC50 (μM)	Reference
4- hydroxybenzaldehyde thiosemicarbazone	4-OH	0.76 (monophenolase), 3.80 (diphenolase)	[9]
Methyl[2- (arylmethylene- hydrazono)-4-oxo- thiazolidin-5- ylidene]acetate 5i	Pyridine ring	3.17	[10]
4-O-substituted benzaldehyde thiosemicarbazone derivative	-	Values range from 0.291 μM upwards	[9]

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.[11]

Table 2: Antioxidant Activity of Hydrazinecarbothioamide Derivatives

Compound Class	Assay	Activity	Reference
Hydrazinecarbothioam ides 4-6	DPPH Radical Scavenging	Inhibition at 250 μM: 96.90% - 97.18%	[5]
Leg2 (antimicrobial peptide)	DPPH Radical Scavenging	Max 91.5% scavenging	[12]

Table 3: Cytotoxicity of Hydrazinecarbothioamide and Thiosemicarbazone Derivatives



Compound Class/Derivative	Cell Line	IC50	Reference
2-isonicotinoyl-N- phenylhydrazine-1- carbothioamide ligand	HePG-2	Very strong cytotoxicity	[13]
2-isonicotinoyl-N- phenylhydrazine-1- carbothioamide ligand	HCT-116	Moderate cytotoxicity	[13]
Substituted thiosemicarbazones	A549	0.051 - 0.189 μΜ	[4]
Substituted thiosemicarbazones	HepG2	0.042 - 0.136 μΜ	[4]
Coordination compounds of hydrazinecarbothioam ide derivatives	HeLa, RD, BxPC-3	Sub-micromolar range for some complexes	[14]

Experimental Protocols

Detailed methodologies for key experiments cited for analogous compounds are provided below.

Tyrosinase Inhibition Assay

This protocol is based on the method used for screening tyrosinase inhibitors.[2][3][15]

- Preparation of Solutions:
 - Prepare a 50 mM phosphate buffer (pH 6.8).
 - Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 72 U/mL.
 - Prepare a stock solution of the test compound (e.g., N-(2-Phenylethyl)hydrazinecarbothioamide analog) in DMSO.



- Prepare a solution of L-DOPA (substrate) in 0.15 mM phosphoric acid solution to a final concentration of 5 mM.[3]
- Kojic acid is used as a reference inhibitor.[2]
- Assay Procedure:
 - In a 96-well plate, add 20 μL of the test compound solution (or DMSO for control) to wells.
 [15]
 - Add 50 μL of the tyrosinase solution to each well.[15]
 - Incubate the plate at 37°C for 10 minutes.[2]
 - Initiate the reaction by adding 30 μL of the L-DOPA solution to each well.[15]
 - Immediately measure the absorbance at 492 nm (for dopachrome formation) at regular intervals for a defined period (e.g., 60 minutes).[2][15]
- Data Analysis:
 - Calculate the rate of reaction (slope of the absorbance vs. time curve).
 - The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate -Sample Rate) / Control Rate] x 100
 - The IC50 value is determined by plotting the percent inhibition against a range of inhibitor concentrations.

DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating antioxidant activity. [5][16][17][18]

- Preparation of Solutions:
 - Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 10⁻³ M).[16] The solution should have a deep purple color.
 - Prepare various concentrations of the test compound in the same solvent.



- Ascorbic acid or a similar known antioxidant is used as a positive control.[5]
- Assay Procedure:
 - In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 0.5 mL).[16]
 - Add the DPPH working solution (e.g., 3 mL) to the test compound and mix.[16]
 - Incubate the mixture in the dark at room temperature for 30 minutes.[16]
 - A blank sample contains the solvent instead of the test compound.[16]
- Data Analysis:
 - Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[5][16]
 - The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
 - The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined from a dose-response curve.[5]

Tubulin Polymerization Assay

This cell-free assay measures the effect of a compound on the polymerization of tubulin into microtubules.[19][20][21]

- · Preparation of Reagents:
 - Use a commercially available tubulin polymerization assay kit which typically includes purified tubulin protein, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 10% glycerol).[21]
 - Prepare stock solutions of the test compound and a known inhibitor (e.g., nocodazole) and a known promoter (e.g., paclitaxel) in an appropriate solvent.[21]



· Assay Procedure:

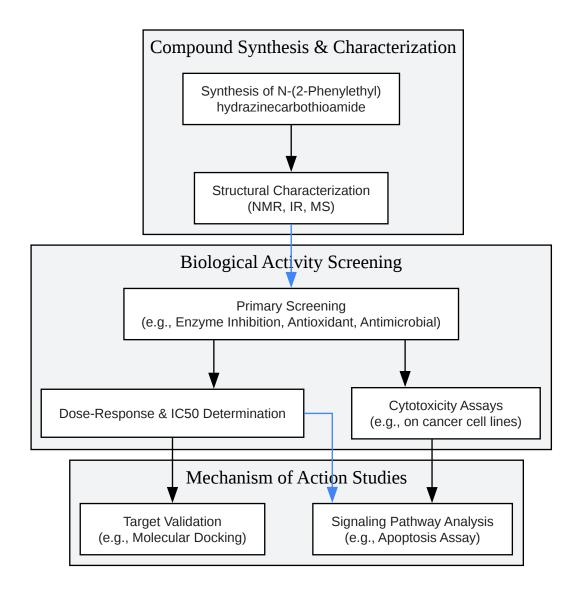
- On a pre-warmed (37°C) 96-well plate, add the test compound at various concentrations.
- Prepare the reaction mixture containing tubulin protein (e.g., 3 mg/mL) in polymerization buffer with GTP.[21]
- Initiate polymerization by adding the tubulin reaction mixture to the wells and immediately placing the plate in a spectrophotometer capable of maintaining a 37°C temperature.

Data Analysis:

- Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The light scattering by microtubules is proportional to the concentration of microtubule polymer.[21]
- Plot absorbance versus time to generate polymerization curves.
- The effect of the compound is determined by comparing the polymerization curve (nucleation, growth, and steady-state phases) to that of the control (vehicle-treated) and reference compounds.[21] Inhibition is observed as a decrease in the rate and extent of polymerization.[21]

Visualizations Experimental Workflow



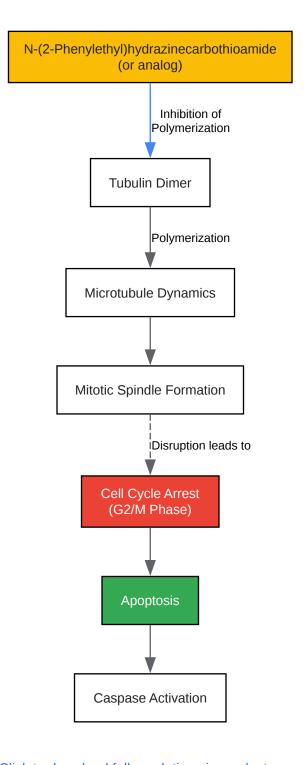


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Caption: A generalized experimental workflow for the synthesis, screening, and mechanistic study of **N-(2-Phenylethyl)hydrazinecarbothioamide** analogs.

Putative Signaling Pathway: Induction of Apoptosis via Tubulin Inhibition





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Caption: A putative signaling pathway illustrating how tubulin polymerization inhibition by a thiosemicarbazone analog can lead to cell cycle arrest and apoptosis.



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